5-(Oxazol-2-yl)pyrrolidin-2-one
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Overview
Description
5-(Oxazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both an oxazole and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxazol-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring-opening of chiral oxazoline involving pyrrolidone. This method typically uses copper acetate monohydrate as a Lewis acid catalyst . Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Oxazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate monohydrate for ring-opening reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include hydroxyl amides and other derivatives of the compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Oxazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Oxazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Oxazol-2-yl)pyrrolidin-2-one include:
- Pyrrolidin-2-one
- Pyrrolo[2,1-b]oxazole derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the oxazole and pyrrolidinone rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(1,3-oxazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H8N2O2/c10-6-2-1-5(9-6)7-8-3-4-11-7/h3-5H,1-2H2,(H,9,10) |
InChI Key |
DYTMMCLPRQKDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NC=CO2 |
Origin of Product |
United States |
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